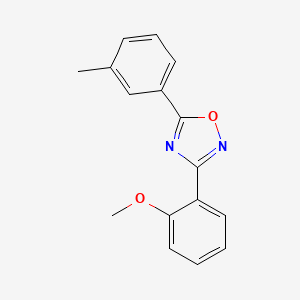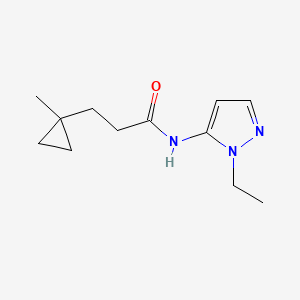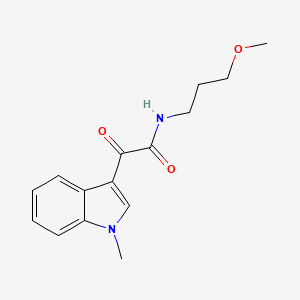![molecular formula C16H22N2O2 B5216941 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole](/img/structure/B5216941.png)
1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole, also known as AMI-1, is a synthetic compound with potential applications in scientific research. It belongs to the class of imidazole derivatives and has a molecular formula of C17H25N2O2.
Mechanism of Action
1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole works by binding to the active site of LSD1 and inhibiting its activity. This leads to an increase in the levels of histone methylation, which in turn leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. It has been found to regulate the expression of genes involved in cell differentiation and development, as well as in immune response and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole in lab experiments is its specificity for LSD1, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and the accuracy of experimental results.
Future Directions
There are several future directions for research on 1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole and its potential applications. One area of interest is the development of more potent and selective LSD1 inhibitors based on the structure of this compound. Another area of research is the investigation of the role of LSD1 in other biological processes, such as cellular metabolism and epigenetic regulation. Finally, the potential use of this compound as a therapeutic agent for cancer treatment is also an area of ongoing research.
In conclusion, this compound is a synthetic compound with potential applications in scientific research, particularly in the field of cancer biology. Its mechanism of action involves the inhibition of LSD1, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. While this compound has several advantages for lab experiments, its potential toxicity is a limitation that needs to be addressed. Ongoing research on this compound and its potential applications will help to further our understanding of the role of LSD1 in various biological processes and may lead to the development of new therapies for cancer treatment.
Synthesis Methods
1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole can be synthesized using a multi-step process involving the reaction of 2-methoxyphenol with 1-bromohexane to form 6-bromo-2-methoxyphenylhexane. This compound is then reacted with imidazole to form the final product, this compound.
Scientific Research Applications
1-[6-(2-methoxyphenoxy)hexyl]-1H-imidazole has been shown to have potential applications in scientific research, particularly in the field of cancer biology. It has been found to inhibit the activity of lysine-specific demethylase 1 (LSD1), an enzyme that plays a key role in the development and progression of various types of cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
1-[6-(2-methoxyphenoxy)hexyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-19-15-8-4-5-9-16(15)20-13-7-3-2-6-11-18-12-10-17-14-18/h4-5,8-10,12,14H,2-3,6-7,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFBCTRVDHRTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-{2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5216860.png)
![3-butyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216875.png)
![N,1-dimethyl-N-[3-(methylthio)propyl]-4-piperidinamine](/img/structure/B5216884.png)
![4-tert-butyl-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5216889.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5216897.png)
![N-dibenzo[b,d]furan-3-yl-4-methoxy-3-nitrobenzamide](/img/structure/B5216903.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B5216907.png)

![3,5-dichloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5216939.png)

![2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5216948.png)
![1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5216953.png)
![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5216955.png)